(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

Physicochemical properties Medicinal chemistry Scaffold differentiation

Researchers requiring stereochemically defined, fluorinated pyrrolidine scaffolds often face limited commercial access to chiral 3,4-disubstituted analogs. (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol (CAS 1820650-52-9) resolves this bottleneck as a procurement-ready building block with a quaternary C3 stereocenter that doubles stereochemical diversity compared to non-fluorinated scaffolds. - Enables systematic SAR at MC4R and related GPCRs; fluorination lowers pyrrolidine pKa, tuning CNS penetration. - C3 hydroxymethyl handle supports oxidation, amidation, or prodrug elaboration. - 95% purity, low MW (195.23 g/mol), logP 1.074, TPSA 32.26 Ų - ideal for fragment-based screening libraries.

Molecular Formula C11H14FNO
Molecular Weight 195.23
CAS No. 1820650-52-9
Cat. No. B1653392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol
CAS1820650-52-9
Molecular FormulaC11H14FNO
Molecular Weight195.23
Structural Identifiers
SMILESC1C(C(CN1)(CO)F)C2=CC=CC=C2
InChIInChI=1S/C11H14FNO/c12-11(8-14)7-13-6-10(11)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2
InChIKeyOCJUAGWCCHXMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol Scaffold Overview


(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol (CAS 1820650-52-9) is a chiral, fluorinated pyrrolidine derivative with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . It belongs to the class of 3,4-disubstituted pyrrolidines, which are recognized as versatile small-molecule scaffolds in medicinal chemistry . The compound features a pyrrolidine ring bearing a phenyl substituent at the 4-position and both a fluorine atom and a hydroxymethyl group at the 3-position . The presence of the C–F bond at the 3-position introduces a stereocenter, generating distinct stereoelectronic properties compared to non-fluorinated 4-phenylpyrrolidine-3-methanol analogs . This scaffold has attracted attention as a building block for CNS-targeted pharmacophores and as an intermediate in the synthesis of optically active fluoropyrrolidine derivatives [1].

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol: Non-Fluorinated Analog Limitations


Generic substitution by the non-fluorinated parent scaffold (4-phenylpyrrolidin-3-yl)methanol (CAS 848307-24-4, MW 177.24) is precluded by fundamental differences in physicochemical properties introduced by the 3-fluoro substituent . The replacement of hydrogen with fluorine at the 3-position increases the molecular weight from 177.24 to 195.23 g/mol and alters the hydrogen-bonding capacity: the fluorinated compound possesses two hydrogen-bond donor atoms (O–H and N–H) , compared to the non-fluorinated analog. In the broader class of saturated heterocyclic amines, fluorination has been systematically shown to modulate pKa, lipophilicity (log P), and aqueous solubility in a monotonic, quantifiable fashion depending on the fluorination pattern and ring conformation [1]. Furthermore, the 3-fluoro substituent creates a stereocenter that is absent in the non-fluorinated analog [2], meaning the two compounds are not interchangeable in any application where stereochemistry or the stereoelectronic influence of fluorine dictates binding, reactivity, or pharmacokinetic profile [3].

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol Evidence Guide


Molecular Weight and H-Bonding Capacity vs Non-Fluorinated Analog

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol (CAS 1820650-52-9) possesses a molecular weight of 195.23 g/mol and contains two hydrogen-bond donor atoms (O–H and N–H) . The closest non-fluorinated analog, ((3R,4S)-4-phenylpyrrolidin-3-yl)methanol (CAS 848307-24-4), has a molecular weight of 177.24 g/mol , representing an 18.0 g/mol (10.1%) increase upon fluorine substitution. In the broader class of saturated heterocyclic amines, the introduction of fluorine has been demonstrated to modulate pKa, log P, and aqueous solubility in a manner that cannot be replicated by non-fluorinated parent compounds [1].

Physicochemical properties Medicinal chemistry Scaffold differentiation

Quaternary Stereocenter from 3-Fluoro Substitution

The compound (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol contains a fluorine atom directly attached to the C3 carbon of the pyrrolidine ring, creating a quaternary stereocenter that is absent in the non-fluorinated (4-phenylpyrrolidin-3-yl)methanol scaffold . In the broader pyrrolidine scaffold class, stereochemistry at the 3- and 4-positions has been shown to critically determine biological activity: for trans-4-phenylpyrrolidine-3-carboxamide derivatives, the (3S,4R)-diastereomer 20f-1 displayed agonist activity at the human melanocortin-4 receptor (MC4R) with a K(i) of 11 nM and EC50 of 24 nM, whereas the (3R,4S)-isomer 20f-2 exhibited antagonist activity with a K(i) of 8.6 nM and IC50 of 65 nM [1]. Optically active fluoropyrrolidine derivatives are explicitly claimed as valuable fluorinated intermediates in patent literature, highlighting their importance in stereochemically controlled synthesis [2].

Stereochemistry Chiral building blocks Asymmetric synthesis

Amine Basicity and Lipophilicity Modulation by Fluorine

The 3-fluoro substituent in (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol exerts a strong electron-withdrawing effect on the pyrrolidine ring, which reduces the basicity (pKa) of the pyrrolidine nitrogen relative to non-fluorinated analogs . In a comprehensive study of fluoroalkyl-substituted saturated heterocyclic amines, fluorination was shown to modulate amine basicity in a monotonic fashion depending on the fluorination pattern, with measurable shifts in pKa(H) compared to the corresponding parent non-fluorinated heterocycles [1]. The same study demonstrated that fluoroalkyl substitution also alters log P and aqueous solubility in a ring-size- and conformation-dependent manner [1]. For the broader class of fluoropyrrolidines, fluorination has been reported to lower pKa to near or below physiological values, creating an optimal balance of activity and permeability .

Basicity modulation Lipophilicity Drug-likeness optimization

MC4R Activity of 4-Phenylpyrrolidine Scaffold

Although no direct biological activity data are available for (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol itself, structurally related trans-4-phenylpyrrolidine-3-carboxamides have been characterized as potent and selective ligands of the human melanocortin-4 receptor (MC4R) [1]. Specifically, the (3S,4R)-configured compound 20f-1 displayed a binding affinity K(i) of 11 nM, functional agonist activity with EC50 of 24 nM, and in vivo efficacy in diet-induced obese rats [1]. The (3R,4S)-diastereomer 20f-2 exhibited antagonist activity with K(i) of 8.6 nM and IC50 of 65 nM, demonstrating that stereochemistry at the 3- and 4-positions of the pyrrolidine ring determines the functional output at MC4R [1]. Both compounds were reported to be highly selective over other melanocortin receptor subtypes [1].

MC4R GPCR CNS drug discovery

Commercial Availability and Purity Specification

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol is commercially available at a minimum purity specification of 95% from multiple independent suppliers . By comparison, the non-fluorinated analog ((3R,4S)-4-phenylpyrrolidin-3-yl)methanol (CAS 848307-24-4) is also typically available at 95% purity, but the fluorinated compound offers the distinct advantage of the fluorine handle for downstream derivatization . The compound is classified as non-hazardous for DOT/IATA transport and is recommended for long-term storage in a cool, dry place , facilitating procurement logistics for research organizations.

Procurement Quality specification Supply chain

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol Applications


Fluorine-Enabled Property Tuning for CNS Leads

When a medicinal chemistry program requires fine-tuning of amine basicity and lipophilicity within a phenylpyrrolidine scaffold, (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol serves as a procurement-ready building block. The 3-fluoro substituent is expected to lower the pKa of the pyrrolidine nitrogen relative to the non-fluorinated parent scaffold [1], directly impacting the protonation state at physiological pH and thus influencing CNS penetration potential. The compound's log P of 1.074 and TPSA of 32.26 Ų provide a baseline for property optimization, consistent with established structure-property relationships for fluorinated heterocyclic amines [1].

Stereochemical SAR at MC4R and Related GPCRs

Given that the 4-phenylpyrrolidine scaffold has demonstrated potent, subtype-selective activity at the human melanocortin-4 receptor, with diastereomeric inversion at C3/C4 converting agonist to antagonist pharmacology [2], (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol provides a rational starting point for stereochemical SAR campaigns. The quaternary C3 stereocenter created by fluorine substitution generates four possible stereoisomers, doubling the stereochemical diversity available from the non-fluorinated scaffold and enabling systematic exploration of how C3 configuration modulates target engagement at MC4R or related GPCRs.

Chiral Building Block for Asymmetric Synthesis

Patents explicitly claim optically active fluoropyrrolidine derivatives as valuable intermediates for pharmaceutical synthesis [3]. (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol, with its defined stereochemistry at C3 and C4, can serve as a chiral building block for the construction of more complex fluorinated drug candidates. The hydroxymethyl group at C3 provides a synthetic handle for further elaboration (e.g., oxidation to the carboxylic acid, conversion to amides, or incorporation into prodrug strategies), while the fluorine atom imparts metabolic stability advantages characteristic of fluorinated pharmaceuticals.

Scaffold for CNS Fragment-Based Drug Discovery

As a low-molecular-weight (195.23 g/mol) , chiral, and fluorinated fragment, (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol meets key criteria for fragment-based screening libraries. Its 3D character imparted by the pyrrolidine ring, combined with the fluorine-enabled physicochemical modulation [1] and the phenyl group for potential π-stacking interactions, makes it an attractive fragment for CNS-targeted FBDD campaigns where balanced lipophilicity and solubility are critical selection parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.